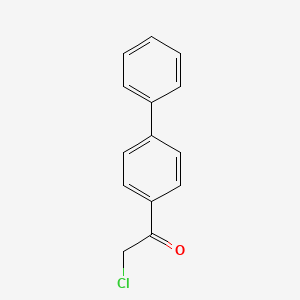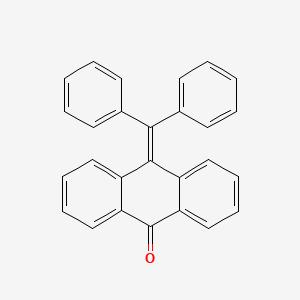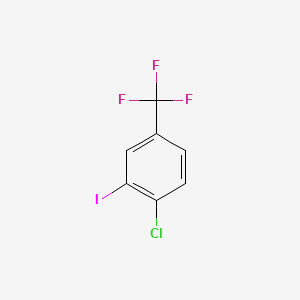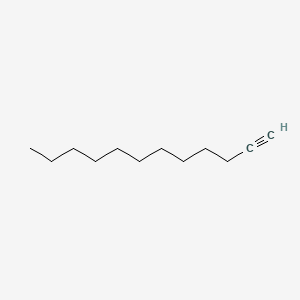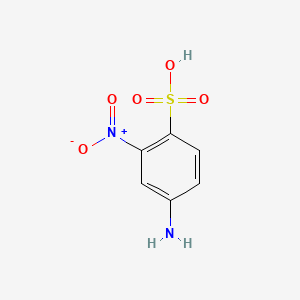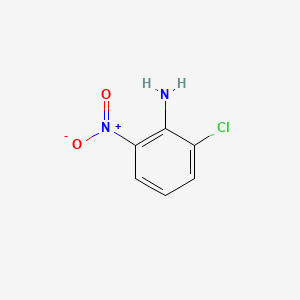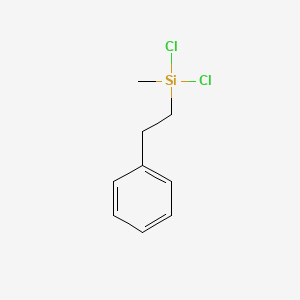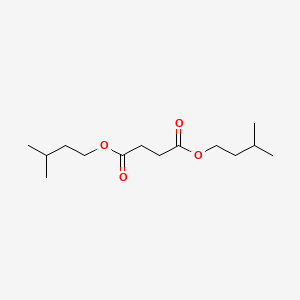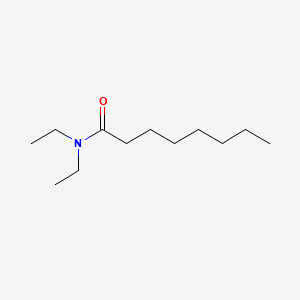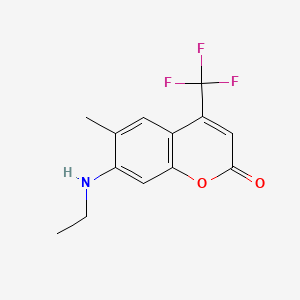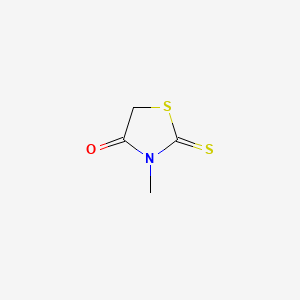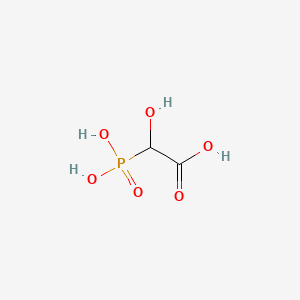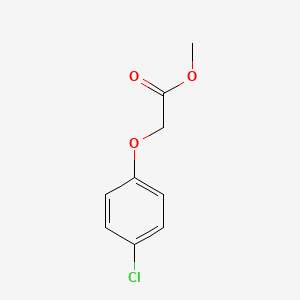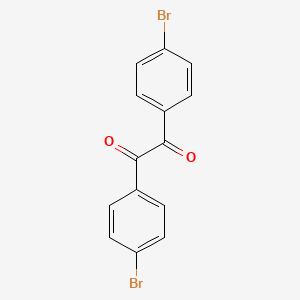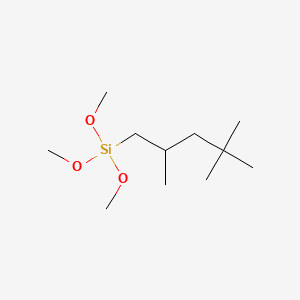
Silane, trimethoxy(2,4,4-trimethylpentyl)-
説明
Synthesis Analysis
“Silane, trimethoxy(2,4,4-trimethylpentyl)-” can be synthesized by reacting 2,4,4-trimethylpentan-1-ol with silicon tetrachloride in the presence of a base. The compound can be characterized by various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.Molecular Structure Analysis
The molecular formula of “Silane, trimethoxy(2,4,4-trimethylpentyl)-” is C11H26O3Si . The average mass is 276.488 Da and the monoisotopic mass is 276.212067 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Silane, trimethoxy(2,4,4-trimethylpentyl)-” include a density of 0.9 g/cm3, a melting point of less than 0°C, a boiling point of 90°C at 10mm, a flash point of 52°C, and a solubility of 110-1000000mg/L at 20℃ . The vapor pressure is between 0-12790Pa at 20-25℃, and the refractive index is 1.4176 .科学的研究の応用
Photograftpolymerization
- Silane coupling agents, such as (N,N-diethylamino)dithiocarbamoylpropyl(trimethoxy)silane (DATMS), are used in photograftpolymerization. They can be applied to glass surfaces and then subjected to the photografting of sodium styrenesulfonate (SSS) (Kobayashi, Takahashi, Nosaka, & Fujii, 1992).
Photopatternable Monolayers
- Siloxane-based photopatternable monolayers can be created using compounds like trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane. These monolayers can be modified through UV light exposure, generating reactive hydroxyl-terminated monolayers (Zubkov et al., 2005).
Biochip Applications
- Trimethoxy silanes with an unprotected hydroxylamine group can be grafted on the surface of oxidized silicon wafers, proving efficient for the covalent immobilization of peptides. This application is significant for biochip technologies (Martin et al., 2005).
Gas-phase Polymerization
- Gaseous trimethyl(2-propynyloxy)silane can be polymerized through ArF laser photolysis, leading to the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. This represents a unique approach for the synthesis of polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Surface Modification of Silica Nanoparticles
- Organosilanes like trimethoxy(propyl)silane and trimethoxy(octyl)silane are used to modify the surface property of silica nanoparticles, influencing the interfacial properties in polymer composites. This application is vital for maximizing interfacial bonding between fillers and polymers (Ji et al., 2017).
Photosensitive Surface Modifications
- Trimethoxy[4-(thiocyanatomethyl)phenyl]silane (Si−SCN), a bifunctional molecule, is used for patterned surface modifications. Upon UV irradiation, it undergoes isomerization, facilitating subsequent chemical reactions for surface modification (Lex et al., 2008).
Enhancing Adhesion in Composite Materials
- Silane coupling agents are employed to improve the interfacial shear strength in basalt fiber-epoxy systems, enhancing durability and performance in composite materials (Park & Subramanian, 1991).
Polymerization in Propylene Quality Improvement
- Cyclopentyl-trimethoxy-silane (CPTMS) is synthesized and used in the polymerization of propylene, indicating its application in improving polymer quality (Wei-lin, 2004).
Building Protective Agents
- Silane building protective agents, like (2,4,4-trimethylpentyl) triethoxy silane, are used for protecting stone and other building materials. Their effectiveness depends on their molecular structure and active component content (Ding, Guan, & Mei, 2016).
Photopolymerization Processes
- Unsaturated (organyl)trimethylsilanes are subjected to UV laser irradiation for the chemical vapor deposition of solid organosilicon polymers. This process highlights the potential for photopolymerization in the absence of photoinitiators (Pola et al., 2001).
Organic-Inorganic Hybrid Gel Films
- Polyvinylpolysilsesquioxane (PVPS) is synthesized from trimethoxy(vinyl)silane and used in the preparation of organic-inorganic hybrid gel films, exhibiting significant mechanical and heat-resisting properties (Gunji et al., 2003).
Copolymerization Applications
- γ-Methacryloxypropyl trimethoxy silane (MPTMS) is copolymerized with various monomers, demonstrating its application in the production of copolymers with enhanced properties, such as solubility and thermal behavior (Rao & Babu, 1989).
特性
IUPAC Name |
trimethoxy(2,4,4-trimethylpentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-10(8-11(2,3)4)9-15(12-5,13-6)14-7/h10H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYCPWEBZRZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042380 | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
CAS RN |
34396-03-7, 88468-45-5 | |
| Record name | Trimethoxy(2,4,4-trimethylpentyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34396-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,4-Trimethylpentyl)trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034396037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(2,4,4-trimethylpentyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88468-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,4,4-TRIMETHYLPENTYL)TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883304P6PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



